Cas no 1857449-31-0 (2-[(4-Methylpiperidin-4-yl)oxy]benzonitrile)

2-[(4-Methylpiperidin-4-yl)oxy]benzonitrile is a versatile intermediate in organic synthesis, particularly valued for its piperidine and benzonitrile functional groups. The compound's structure enables its use in pharmaceutical and agrochemical research, where it serves as a key building block for the development of bioactive molecules. Its stability and reactivity make it suitable for further functionalization, including nucleophilic substitutions and coupling reactions. The presence of the methylpiperidine moiety enhances solubility in organic solvents, facilitating its incorporation into complex synthetic pathways. This compound is particularly useful in medicinal chemistry for the design of CNS-targeting agents due to its potential to modulate receptor interactions. Proper handling under inert conditions is recommended to ensure stability.
2-[(4-Methylpiperidin-4-yl)oxy]benzonitrile structure
1857449-31-0 structure
Product Name:2-[(4-Methylpiperidin-4-yl)oxy]benzonitrile
CAS No:1857449-31-0
MF:C13H16N2O
MW:216.278943061829
CID:5819298
PubChem ID:117052789
Update Time:2025-05-25

2-[(4-Methylpiperidin-4-yl)oxy]benzonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-[(4-methylpiperidin-4-yl)oxy]benzonitrile
    • 1857449-31-0
    • EN300-1842160
    • 2-[(4-Methylpiperidin-4-yl)oxy]benzonitrile
    • Inchi: 1S/C13H16N2O/c1-13(6-8-15-9-7-13)16-12-5-3-2-4-11(12)10-14/h2-5,15H,6-9H2,1H3
    • InChI Key: TWTDYNJXSFRYNM-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=CC=1C#N)C1(C)CCNCC1

Computed Properties

  • Exact Mass: 216.126263138g/mol
  • Monoisotopic Mass: 216.126263138g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 275
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 45Ų

2-[(4-Methylpiperidin-4-yl)oxy]benzonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1842160-0.05g
2-[(4-methylpiperidin-4-yl)oxy]benzonitrile
1857449-31-0
0.05g
$587.0 2023-09-19
Enamine
EN300-1842160-0.1g
2-[(4-methylpiperidin-4-yl)oxy]benzonitrile
1857449-31-0
0.1g
$615.0 2023-09-19
Enamine
EN300-1842160-0.25g
2-[(4-methylpiperidin-4-yl)oxy]benzonitrile
1857449-31-0
0.25g
$642.0 2023-09-19
Enamine
EN300-1842160-0.5g
2-[(4-methylpiperidin-4-yl)oxy]benzonitrile
1857449-31-0
0.5g
$671.0 2023-09-19
Enamine
EN300-1842160-1.0g
2-[(4-methylpiperidin-4-yl)oxy]benzonitrile
1857449-31-0
1g
$1029.0 2023-06-02
Enamine
EN300-1842160-2.5g
2-[(4-methylpiperidin-4-yl)oxy]benzonitrile
1857449-31-0
2.5g
$1370.0 2023-09-19
Enamine
EN300-1842160-5.0g
2-[(4-methylpiperidin-4-yl)oxy]benzonitrile
1857449-31-0
5g
$2981.0 2023-06-02
Enamine
EN300-1842160-10.0g
2-[(4-methylpiperidin-4-yl)oxy]benzonitrile
1857449-31-0
10g
$4421.0 2023-06-02
Enamine
EN300-1842160-1g
2-[(4-methylpiperidin-4-yl)oxy]benzonitrile
1857449-31-0
1g
$699.0 2023-09-19
Enamine
EN300-1842160-5g
2-[(4-methylpiperidin-4-yl)oxy]benzonitrile
1857449-31-0
5g
$2028.0 2023-09-19

Additional information on 2-[(4-Methylpiperidin-4-yl)oxy]benzonitrile

Comprehensive Overview of 2-[(4-Methylpiperidin-4-yl)oxy]benzonitrile (CAS No. 1857449-31-0)

2-[(4-Methylpiperidin-4-yl)oxy]benzonitrile (CAS No. 1857449-31-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique piperidine and benzonitrile moieties, serves as a versatile intermediate in the synthesis of bioactive molecules. Its molecular structure, featuring a 4-methylpiperidin-4-yl group linked to a benzonitrile core, offers intriguing possibilities for drug discovery and material science applications.

The growing interest in 2-[(4-Methylpiperidin-4-yl)oxy]benzonitrile is partly driven by its potential role in addressing modern healthcare challenges. Researchers are exploring its utility in designing central nervous system (CNS) therapeutics, given the piperidine scaffold's prevalence in neuroactive compounds. The compound's nitrile functionality also makes it a valuable precursor for heterocyclic synthesis, a hot topic in medicinal chemistry circles.

From a synthetic chemistry perspective, CAS No. 1857449-31-0 represents an interesting case study in molecular hybridization strategies. The combination of alicyclic and aromatic systems in one molecule creates opportunities for structure-activity relationship (SAR) studies. This aligns with current trends in fragment-based drug design, where researchers increasingly focus on privileged structures that can yield multiple lead compounds.

The physicochemical properties of 2-[(4-Methylpiperidin-4-yl)oxy]benzonitrile make it particularly suitable for drug-like molecule development. Its logP and polar surface area values suggest favorable blood-brain barrier permeability, explaining why it frequently appears in CNS drug discovery programs. These characteristics address frequent queries in pharmaceutical forums about bioavailability optimization and molecular property prediction.

Recent patent literature reveals that derivatives of CAS No. 1857449-31-0 are being investigated for their kinase modulation potential, responding to the pharmaceutical industry's focus on targeted therapies. The compound's scaffold shows promise in allosteric modulator development, particularly for protein-protein interaction targets that are challenging to address with conventional small molecules.

In agrochemical applications, the benzonitrile portion of 2-[(4-Methylpiperidin-4-yl)oxy]benzonitrile has drawn attention for potential plant growth regulation effects. This connects with current agricultural concerns about sustainable crop protection and precision farming solutions. The compound's structural features may contribute to novel biorational pesticides with improved environmental profiles.

Analytical characterization of 1857449-31-0 typically involves advanced techniques like LC-MS and NMR spectroscopy, reflecting modern quality control standards in chemical manufacturing. These methods address industry demands for impurity profiling and structural elucidation capabilities, common search topics among analytical chemists.

The commercial availability of 2-[(4-Methylpiperidin-4-yl)oxy]benzonitrile through specialized chemical suppliers has facilitated its adoption in various research programs. Current market trends show increasing demand for such building blocks that enable rapid lead compound optimization, particularly in high-throughput screening environments.

From a regulatory standpoint, proper handling of CAS No. 1857449-31-0 requires standard laboratory safety protocols, though it doesn't fall under stringent control categories. This makes it attractive for research institutions focusing on green chemistry principles and sustainable synthesis methods, which dominate contemporary chemical research discussions.

Future research directions for 2-[(4-Methylpiperidin-4-yl)oxy]benzonitrile may explore its potential in proteolysis targeting chimera (PROTAC) development or as a covalent inhibitor scaffold. These cutting-edge therapeutic modalities represent some of the most searched topics in current drug discovery literature, indicating the compound's relevance to pharmaceutical innovation.

Recommended suppliers
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm